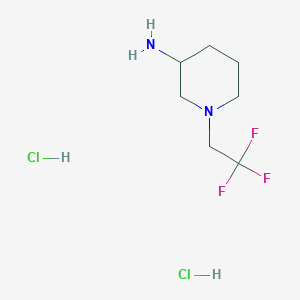

1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-3-1-2-6(11)4-12;;/h6H,1-5,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQUQDOVDIFMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803583-68-7 | |

| Record name | 1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,2,2-Trifluoroethyl)piperidin-3-amine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern drug discovery, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide array of biological receptors. The introduction of a trifluoroethyl group onto the piperidine nitrogen offers a powerful strategy to modulate key physicochemical properties. The high electronegativity of fluorine can alter the basicity (pKa) of the piperidine nitrogen, influence metabolic stability by blocking potential N-dealkylation sites, and enhance membrane permeability and binding affinity through favorable lipophilic and electrostatic interactions.[2][3]

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, a versatile building block for drug development. We will delve into the causal logic behind the chosen synthetic strategy, provide detailed, field-tested protocols, and outline a full suite of analytical techniques for unambiguous structural confirmation and purity assessment. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically rigorous guide to this valuable intermediate.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule dictates a multi-step approach that leverages common and reliable chemical transformations. The primary disconnection points are the C-N bond of the trifluoroethyl group and the C-N bond of the 3-amino group.

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to a robust forward synthesis strategy starting from a commercially available precursor, N-Boc-piperidin-3-one. The core logic is to first install the C3-amine onto a protected piperidine ring, then execute the N1-trifluoroethylation, and finally deprotect to yield the target compound. This sequence prevents competitive side reactions and allows for straightforward purification of intermediates.

Synthetic Strategy and Experimental Protocols

The chosen pathway involves three key chemical transformations followed by salt formation. Each step is designed for high yield, scalability, and ease of purification.

Caption: Overall synthetic workflow diagram.

Step 1: Reductive Amination of N-Boc-piperidin-3-one

Causality: This step introduces the crucial C3-amino group. Reductive amination is the method of choice as it is a high-yielding, one-pot procedure that avoids the isolation of unstable imine intermediates. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and tolerance for a wide range of functional groups; it is particularly effective for the reduction of iminium ions formed in situ.[4][5]

Protocol:

-

To a stirred solution of N-Boc-piperidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add ammonium acetate (5.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes, monitoring for any exotherm.

-

Stir the reaction at room temperature for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, tert-butyl piperidin-3-ylcarbamate, can be purified by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield a white solid.

Step 2: N-Alkylation with 2,2,2-Trifluoroethyl Triflate

Causality: This step installs the trifluoroethyl group onto the piperidine ring nitrogen. 2,2,2-Trifluoroethyl triflate is a highly reactive and efficient electrophile for this purpose. The reaction is performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the triflic acid generated during the reaction, preventing protonation of the piperidine nitrogen which would render it unreactive.

Protocol:

-

Dissolve tert-butyl piperidin-3-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropylethylamine (DIPEA) (2.0 eq).

-

Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/LC-MS.

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product, tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-3-yl)carbamate, by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

Step 3: Boc Group Deprotection

Causality: The final step in forming the free base is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is efficiently achieved under strong acidic conditions. A solution of hydrochloric acid in an organic solvent like 1,4-dioxane or isopropanol is ideal, as it cleaves the Boc group and simultaneously begins the process of forming the desired hydrochloride salt.

Protocol:

-

Dissolve the purified tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-3-yl)carbamate (1.0 eq) in a minimal amount of methanol or isopropanol.

-

To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

-

Stir the mixture for 2-4 hours. The formation of a precipitate is often observed. Monitor the reaction for the disappearance of the starting material by TLC/LC-MS.

-

Upon completion, concentrate the reaction mixture to dryness under reduced pressure to obtain the crude dihydrochloride salt.

Step 4: Purification and Salt Formation

Causality: While the deprotection step yields the crude salt, a final purification is necessary to remove non-volatile impurities and ensure high purity. Trituration or recrystallization is employed. The dihydrochloride salt form is preferred for solid dosage forms due to its typically higher stability, improved solubility, and non-hygroscopic nature compared to the free base.[6]

Protocol:

-

Triturate the crude solid from Step 3 with cold diethyl ether or methyl tert-butyl ether (MTBE).

-

Isolate the solid by vacuum filtration, washing with additional cold ether.

-

For higher purity, the solid can be recrystallized from a suitable solvent system, such as isopropanol/ether or ethanol/heptane.

-

Dry the final product, this compound, in a vacuum oven at 40-50 °C to a constant weight.

Physicochemical and Spectroscopic Characterization

Unambiguous confirmation of the final product's identity and purity requires a combination of spectroscopic and analytical techniques.

| Property | Expected Value |

| Chemical Formula | C₇H₁₅Cl₂F₃N₂ |

| Molecular Weight | 255.11 g/mol [7] |

| Appearance | White to off-white crystalline solid |

| CAS Number | 1803583-68-7[6] |

Table 1: Key Physicochemical Properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of the target compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~3.0 - 3.8 | q | ~9 Hz | N-CH₂ -CF₃ |

| ~3.2 - 4.0 | m | - | Piperidine ring protons (axial & equatorial) | |

| ~1.8 - 2.5 | m | - | Piperidine ring protons (axial & equatorial) | |

| ~8.5 - 9.5 | br s | - | -NH₃ ⁺ (x2) | |

| ¹³C NMR | ~60 - 65 | q | J(C,F) ≈ 35 Hz | N-C H₂-CF₃ |

| ~124 | q | J(C,F) ≈ 277 Hz | -C F₃ | |

| ~45 - 60 | - | - | Piperidine ring carbons | |

| ¹⁹F NMR | ~ -73 | t | ~9 Hz | -CH₂-CF₃ |

Table 2: Predicted NMR Spectroscopic Data (in D₂O or DMSO-d₆).

-

Expert Interpretation: The ¹H NMR spectrum is characterized by a distinct quartet for the methylene protons adjacent to the CF₃ group. The piperidine ring protons will appear as a series of complex multiplets due to conformational rigidity and diastereotopicity. In the ¹³C NMR, the carbons of the trifluoroethyl group are diagnostic: the CH₂ carbon appears as a quartet due to one-bond coupling to the three fluorine atoms, and the CF₃ carbon appears as a quartet with a very large coupling constant. The ¹⁹F NMR should show a clean triplet, confirming coupling to the adjacent two methylene protons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the parent free base.

| Parameter | Expected Value | Interpretation |

| Ionization Mode | ESI+ | Electrospray Ionization, Positive Mode |

| [M+H]⁺ | m/z 183.11 | Molecular ion of the free base (C₇H₁₃F₃N₂) |

| Key Fragments | m/z 100 | Loss of CF₃CH₂ group |

| m/z 83 | Loss of NH₂ and CF₃CH₂ group |

Table 3: Expected Mass Spectrometry Data.

-

Expert Interpretation: The primary role of MS is to confirm the molecular weight. The observation of the [M+H]⁺ ion at m/z 183.11 is the most critical piece of data.[8] Fragmentation patterns can provide further structural support, with common losses corresponding to the substituents on the piperidine ring.[9]

Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV or charged aerosol detector (CAD) is the standard method for assessing the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing an additive like 0.1% formic acid or trifluoroacetic acid. The final product should exhibit a purity of >95%, with >98% being common for recrystallized material.

Safety and Handling

GHS Hazard Information (based on analogous compounds):

Personal Protective Equipment (PPE):

-

Wear protective gloves, a lab coat, and chemical safety goggles.

-

Handle in a well-ventilated area or a chemical fume hood.

Handling Precautions:

-

Avoid inhalation of dust and contact with skin and eyes.

-

The dihydrochloride salt is acidic; avoid contact with strong bases.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This guide has outlined a logical and robust synthetic route for the preparation of this compound, a key building block for pharmaceutical research. The described multi-step synthesis, beginning with reductive amination and proceeding through N-alkylation and deprotection, is built upon reliable and scalable chemical principles. The comprehensive characterization plan, utilizing NMR, MS, and HPLC, provides a validated system for ensuring the structural integrity and purity of the final product. By understanding the causality behind each experimental choice, researchers can confidently synthesize and utilize this valuable compound in their drug discovery programs.

References

- A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2025).

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). The Journal of Organic Chemistry. [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (2021). New Journal of Chemistry. [Link]

-

A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

1-(2,2,2-Trifluoroethyl)piperidin-4-amine. (n.d.). PubChem. [Link]

-

This compound. (n.d.). Thoreauchem. [Link]

-

Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. (n.d.). ResearchGate. [Link]

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2013). Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound-1803583-68-7 - Thoreauchem [thoreauchem.com]

- 7. chemscene.com [chemscene.com]

- 8. PubChemLite - this compound (C7H13F3N2) [pubchemlite.lcsb.uni.lu]

- 9. scielo.br [scielo.br]

- 10. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Landscape of Trifluoroethyl Piperidine Derivatives

An In-depth Technical Guide Topic: Physicochemical Properties of Trifluoroethyl Piperidine Derivatives Audience: Researchers, scientists, and drug development professionals.

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful lever to modulate physicochemical and pharmacokinetic properties.[1] Among the myriad of fluorinated motifs, the trifluoroethyl group, particularly when appended to the ubiquitous piperidine ring, presents a compelling case study in nuanced molecular engineering. Piperidine derivatives are prevalent in numerous pharmaceuticals, valued for their favorable biological profiles.[2] The addition of a trifluoroethyl moiety can profoundly alter this profile, making a deep understanding of the resulting physicochemical shifts not just beneficial, but critical for successful drug development.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and practical exploration of the core physicochemical properties of trifluoroethyl piperidine derivatives. We will move from the foundational principles of each property to field-tested experimental protocols, providing the causal reasoning behind our methodological choices. Our objective is to equip you with the knowledge to anticipate challenges, design robust experiments, and ultimately, make more informed decisions in your discovery programs.

The Trifluoroethyl Group's Impact on the Piperidine Core

The decision to incorporate a trifluoroethyl group is driven by its potent ability to influence several key drug-like properties simultaneously. Understanding these interconnected effects is the first step toward rational design.

-

Basicity (pKa) Attenuation: The strong electron-withdrawing nature of the three fluorine atoms significantly reduces the electron density on the piperidine nitrogen. This inductive effect predictably lowers the basicity (pKa) of the nitrogen atom compared to its non-fluorinated analogues.[3][4] This modulation is critical, as a lower pKa can mitigate off-target effects, such as hERG channel liability, and alter a compound's absorption and distribution profile.

-

Lipophilicity (LogP/LogD) Modulation: The influence on lipophilicity is more complex. While fluorine is highly electronegative, the replacement of hydrogen with fluorine often increases lipophilicity.[4] However, the reduction in basicity means that at physiological pH (7.4), a larger fraction of the molecule will exist in its neutral, more lipophilic form. This can result in trifluoroethyl derivatives having a similar or even higher effective lipophilicity (LogD) than their non-fluorinated parents, a crucial consideration for membrane permeability.[3][4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl moiety highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4] This can "shield" an adjacent metabolic soft spot, potentially increasing the compound's half-life and bioavailability.

-

Conformational Control: The steric bulk of the trifluoroethyl group can introduce conformational constraints on the piperidine ring, which can be exploited to enhance binding affinity and selectivity for the intended biological target.[1][5]

Core Physicochemical Profiling: Protocols and Insights

A robust physicochemical dataset is the foundation of any successful drug discovery campaign. Here, we detail the experimental determination of the most critical parameters.

Basicity (pKa): The Ionization Compass

The pKa dictates the charge state of a molecule at a given pH, which in turn governs its solubility, permeability, and target engagement. For trifluoroethyl piperidines, an accurate pKa is essential to understand its behavior in vivo.

Table 1: Representative pKa Values

| Compound | Structure | Predicted pKa | Rationale for Change |

|---|---|---|---|

| Piperidine | C₅H₁₁N | ~11.1 | Baseline basicity of the parent scaffold. |

| 1-(2,2,2-Trifluoroethyl)piperidine | C₇H₁₂F₃N | ~5.8 | The strong inductive electron-withdrawal by the CF₃ group drastically reduces the basicity of the piperidine nitrogen. |

Note: Values are predictive and serve for illustrative comparison. Experimental determination is crucial.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method is considered a "gold standard" due to its accuracy and the detailed information it provides about a compound's ionization behavior.[6]

Causality Behind the Choice: Potentiometric titration directly measures the change in pH as a titrant is added, allowing for the precise determination of the pKa without reliance on a chromophore (as required for UV-based methods) and providing a complete titration curve that can reveal complex ionization behavior.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately prepare a solution of the trifluoroethyl piperidine derivative (e.g., 1-5 mM) in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration:

-

Place the sample solution in a thermostatted vessel with constant stirring.

-

Immerse the calibrated pH electrode and the tip of a precision burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound).

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is often used to calculate the derivative of the curve to accurately locate the equivalence point and subsequently the pKa.

-

Diagram 1: Workflow for Potentiometric pKa Determination

Caption: LogD is a function of LogP, pKa, and pH, accounting for all species.

Metabolic Stability: Predicting In Vivo Fate

Assessing a compound's susceptibility to metabolic breakdown, particularly by hepatic enzymes, is crucial for predicting its in vivo half-life and potential for drug-drug interactions.

Causality Behind the Choice: An in vitro assay using human liver microsomes (HLM) is a cost-effective, high-throughput method to specifically assess Phase I metabolic stability mediated by CYP enzymes. It provides a reliable rank-ordering of compounds early in discovery, guiding synthetic efforts toward more stable analogues.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw a vial of pooled HLM on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Prepare a NADPH-generating system (cofactor solution) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension.

-

Add the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37 °C for 5-10 minutes to equilibrate the temperature.

-

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system to the wells.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding a volume of ice-cold acetonitrile containing an analytical internal standard. The T=0 sample is crucial as the 100% reference point.

-

Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to quantify the remaining percentage of the parent compound relative to the internal standard at each time point.

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.

-

The slope of this line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Diagram 3: In Vitro Metabolism Experimental Workflow

Caption: Key stages of an in vitro liver microsome stability assay.

Conclusion

The trifluoroethyl piperidine motif is a valuable tool in the medicinal chemist's arsenal, but its successful application hinges on a rigorous, quantitative understanding of its physicochemical properties. The reduction in basicity is a predictable and often desirable outcome, while the effects on lipophilicity and metabolic stability require careful experimental evaluation. By employing the robust, self-validating protocols outlined in this guide, drug discovery teams can build a comprehensive data package that de-risks their programs and illuminates the path toward optimized, effective, and safe drug candidates.

References

-

Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). [Link]

-

Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 344-351. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green's Blog. [Link]

-

PubChem. (n.d.). 1-Trifluoroacetyl piperidine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Mykhailiuk, P. K. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated N‐heterocycles. Chemistry – A European Journal, 26(52), 12053-12059. [Link]

-

Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. ResearchGate. [Link]

-

Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2134-2143. [Link]

-

Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7794-7799. [Link]

-

PubChem. (n.d.). 3,3-Difluoro-4-(2,2,2-trifluoroethyl)piperidine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Hilaris Publisher. [Link]

-

Wünsch, B., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 25(21), 5021. [Link]

-

Bakhtin, M. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(13), 5183. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7794-7799. [Link]

-

ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Liu, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 221. [Link]

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Strategic Guide to Unraveling the Mechanism of Action of 1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride: A Hypothetical Investigation

Preamble: Charting a Course into the Unknown

In the landscape of modern drug discovery, countless novel chemical entities emerge from synthetic endeavors, their potential biological activities yet to be discovered. 1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride is one such molecule. A search of the scientific literature reveals a conspicuous absence of data on its mechanism of action, biological targets, or therapeutic potential[1][2]. This document, therefore, is not a retrospective summary but a prospective guide. It is a detailed, technically-grounded roadmap for researchers, scientists, and drug development professionals on how to systematically elucidate the pharmacological character of this intriguing compound.

The rationale for investigating this specific molecule is rooted in the well-established significance of its core chemical motifs. The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS)[3]. The presence of this structure enhances metabolic stability and improves pharmacokinetic properties[3]. Furthermore, the trifluoroethyl group can significantly modulate a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins. This strategic guide outlines a hypothetical, yet rigorous, experimental cascade designed to uncover the secrets held by this compound.

Part 1: The Investigative Strategy: A Phased Approach to Discovery

Our journey to characterize this novel compound will be multi-pronged, beginning with broad, high-throughput methods and progressively narrowing down to specific molecular interactions. This phased approach ensures a comprehensive and unbiased investigation.

Phase I: In Silico Profiling and Broad-Spectrum Phenotypic Screening

The initial phase aims to generate the first hypotheses about the compound's potential biological activities.

1.1. Computational Target Prediction:

Before embarking on wet-lab experiments, we will leverage the power of computational chemistry to predict potential biological targets. This involves using the compound's structure to screen against databases of known protein binding sites.

Experimental Protocol: In Silico Target Prediction

-

Structure Preparation: Obtain the 3D structure of 1-(2,2,2-Trifluoroethyl)piperidin-3-amine.

-

Pharmacophore Modeling: Identify the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers).

-

Virtual Screening: Utilize platforms such as PharmMapper, SuperPred, or similar target prediction servers to screen the compound against a library of known protein structures.

-

Target Prioritization: Analyze the output, focusing on targets with high prediction scores and those belonging to gene families with established therapeutic relevance (e.g., GPCRs, ion channels, kinases).

1.2. High-Throughput Phenotypic Screening:

Parallel to in silico work, a broad phenotypic screen will be conducted to observe the compound's effects on whole cells. This unbiased approach can reveal unexpected biological activities.

Experimental Protocol: Cell-Based Phenotypic Screening

-

Cell Line Selection: Utilize a diverse panel of human cell lines representing different tissues (e.g., neuronal, cancerous, immune cells).

-

Assay Platform: Employ a high-content imaging platform to assess a wide range of cellular parameters (e.g., cell viability, proliferation, morphology, apoptosis, mitochondrial function) in response to the compound.

-

Dose-Response Analysis: Treat the cell lines with a range of concentrations of the compound to determine potency and efficacy.

-

Data Analysis: Identify cell lines and phenotypes that are significantly affected by the compound.

Phase II: Target Deconvolution and Validation

The insights gained from Phase I will guide our efforts to identify the specific molecular target(s) of this compound.

2.1. Affinity-Based Target Identification:

Should the phenotypic screening yield a promising result, the next logical step is to pinpoint the direct binding partner(s) of the compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize a derivative of the compound with a linker suitable for covalent attachment to a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a protein extract from the most responsive cell line identified in the phenotypic screen.

-

Affinity Pull-Down: Incubate the cell lysate with the immobilized compound. Proteins that bind to the compound will be captured.

-

Elution and Digestion: Elute the bound proteins and digest them into smaller peptides.

-

Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify the captured proteins.

-

Candidate Validation: Validate the identified targets using orthogonal methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding affinity.

Phase III: In Vitro Pharmacological Characterization and Functional Assays

With a validated target in hand, the final phase will involve a detailed characterization of the compound's pharmacological effects.

3.1. Enzymatic or Receptor Binding Assays:

The nature of the validated target will dictate the specific in vitro assays to be performed.

Experimental Protocol: Example - GPCR Radioligand Binding Assay

This protocol is a hypothetical example assuming a GPCR target is identified.

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR.

-

Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor and increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the radioactivity.

-

Data Analysis: Determine the IC50 value of the compound and calculate its binding affinity (Ki).

3.2. Cell-Based Functional Assays:

These assays will determine whether the compound acts as an agonist, antagonist, or modulator of the target's function.

Experimental Protocol: Example - cAMP Assay for Gs/Gi-Coupled GPCRs

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the target GPCR.

-

Compound Treatment: Treat the cells with the compound alone (to test for agonism) or in the presence of a known agonist (to test for antagonism).

-

cAMP Measurement: Measure the intracellular levels of cyclic AMP (cAMP) using a commercially available kit (e.g., HTRF, ELISA).

-

Dose-Response Curves: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Part 2: Data Synthesis and Visualization

A logical and clear presentation of data is paramount in scientific communication.

Hypothetical Data Summary

The following table represents a hypothetical summary of data that could be generated from the proposed experimental workflow.

| Parameter | Assay | Hypothetical Result | Interpretation |

| Predicted Target | In Silico Screening | Dopamine Receptor D2 | High binding affinity predicted |

| Cell Viability | Phenotypic Screen (SH-SY5Y cells) | IC50 = 15 µM | Moderate cytotoxic effect at higher concentrations |

| Binding Affinity (Ki) | Radioligand Binding Assay | 50 nM | High affinity for the Dopamine D2 receptor |

| Functional Activity (EC50) | cAMP Assay | No effect | Not a direct agonist |

| Functional Activity (IC50) | cAMP Assay (with Dopamine) | 100 nM | Potent antagonist of the Dopamine D2 receptor |

Visualizing the Path Forward

Diagrams are essential for illustrating complex workflows and relationships.

Caption: A streamlined workflow for the elucidation of the mechanism of action.

Part 3: Concluding Remarks and Future Horizons

The journey from a novel chemical entity to a well-characterized pharmacological tool is a systematic and iterative process. The hypothetical investigation outlined in this guide provides a robust framework for dissecting the mechanism of action of this compound. The successful execution of these experiments would not only illuminate the molecular pharmacology of this specific compound but could also pave the way for its development as a valuable research tool or a starting point for a new therapeutic agent. The path is clear; the work awaits.

References

-

Dana Bioscience. This compound 1g. [Link]

-

PubChem. This compound. [Link]

-

Thoreauchem. This compound-1803583-68-7. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

PubChem. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. [Link]

- Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride.

-

PubChem. Piperidin-3-amine dihydrochloride. [Link]

Sources

- 1. PubChemLite - this compound (C7H13F3N2) [pubchemlite.lcsb.uni.lu]

- 2. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 1803583-68-7

A comprehensive review of the available scientific and commercial information for researchers, scientists, and drug development professionals.

Introduction

CAS number 1803583-68-7 is a chemical identifier for a specific substance. As of the latest available data, detailed public information regarding the chemical properties, synthesis, and biological applications of this compound is limited. This guide serves to consolidate the currently accessible information and provide a framework for approaching this compound in a research and development context.

Physicochemical Properties and Structure

A thorough search of publicly available chemical databases and scientific literature did not yield a specific chemical structure or detailed physicochemical properties for CAS number 1803583-68-7. One supplier lists it as "Methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate", which suggests it is a boronate ester derivative of methyl benzoate. However, without further confirmatory data, this remains a preliminary identification.

Table 1: Putative Properties of CAS 1803583-68-7

| Property | Value | Source |

| CAS Number | 1803583-68-7 | N/A |

| Putative Molecular Formula | C16H21BO4 | Inferred |

| Putative Molecular Weight | 290.15 g/mol | Inferred |

| Physical Appearance | Not available | N/A |

| Solubility | Not available | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Potential Applications and Research Areas

Given the putative structure as a boronate ester, CAS 1803583-68-7 could potentially be utilized in several areas of chemical synthesis and drug discovery. Boronate esters are versatile intermediates in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Potential research applications could include:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activity. The vinyl benzoate scaffold is present in various biologically active compounds.

-

Materials Science: In the development of novel organic materials with specific electronic or optical properties.

-

Chemical Biology: As a component in the design of chemical probes to study biological processes.

Mechanism of Action and Signaling Pathways

Without a confirmed chemical structure and biological data, it is not possible to delineate a specific mechanism of action or associated signaling pathways for CAS 1803583-68-7. For any newly synthesized compound based on this intermediate, extensive biological screening and target identification studies would be required.

Diagram 1: General Experimental Workflow for a Novel Compound

Caption: A generalized workflow for the initial characterization of a novel compound synthesized using an intermediate like CAS 1803583-68-7.

Experimental Protocols

Researchers working with this compound would likely employ standard organic synthesis and analytical chemistry techniques.

Protocol 1: General Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add CAS 1803583-68-7 (1 equivalent), an aryl halide (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).

-

Add a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for CAS 1803583-68-7. As with any uncharacterized chemical, it should be handled with caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Suppliers

The availability of CAS 1803583-68-7 appears to be limited. Researchers should contact chemical suppliers specializing in building blocks and screening compounds to inquire about its availability and purity.

Table 2: Potential Supplier Information

| Supplier | Product Name | Purity | Availability |

| Chem-Space | Methyl 4-((E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate | >95% | In Stock |

Note: Availability and product details are subject to change and should be confirmed directly with the supplier.

Conclusion

CAS number 1803583-68-7, putatively identified as Methyl 4-((E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate, is a chemical intermediate with potential applications in organic synthesis and drug discovery. The lack of comprehensive public data necessitates a cautious and systematic approach to its use in research. The protocols and workflows outlined in this guide provide a foundational framework for scientists and researchers to begin their investigations with this compound.

References

Due to the limited public information available for CAS number 1803583-68-7, there are no direct scientific publications or extensive datasheets to reference for its specific properties or applications at this time. The information provided is based on general chemical principles and data from a supplier.

An In-depth Technical Guide to the Biological Activity of Fluorinated Piperidine Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a ubiquitous and highly privileged motif in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The strategic incorporation of fluorine into this heterocyclic system has emerged as a powerful and transformative strategy in modern drug discovery. This technical guide provides a comprehensive analysis of the biological activities of fluorinated piperidine compounds. We will delve into the fundamental principles governing the influence of fluorine on molecular properties, explore key synthetic methodologies, and examine the diverse pharmacological effects and therapeutic applications of this important class of molecules. Through a synthesis of established knowledge and recent findings, this guide aims to equip researchers and drug development professionals with the critical insights necessary to effectively leverage fluorine substitution in the design and optimization of next-generation piperidine-based therapeutics.

Part 1: The Strategic Rationale for Fluorinating Piperidine Scaffolds

1.1. The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of pharmaceutical design.[2] Its prevalence in clinically approved drugs stems from its ability to confer favorable physicochemical and pharmacokinetic properties.[1] The piperidine motif can act as a versatile scaffold for introducing diverse substituents in a well-defined three-dimensional arrangement, enabling precise interactions with biological targets. Furthermore, the basic nitrogen atom can be protonated at physiological pH, enhancing water solubility and facilitating interactions with acidic residues in protein binding pockets.

1.2. The Transformative Influence of Fluorine in Drug Design

The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their biological profiles.[3] This is not merely an isosteric replacement for hydrogen but a strategic modification that can fine-tune a multitude of properties critical for drug efficacy and safety.[4]

-

pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as the piperidine nitrogen.[5][6] This modulation of basicity can be crucial for optimizing drug-receptor interactions, improving oral absorption, and reducing off-target effects like hERG channel affinity, which is associated with cardiac toxicity.[5][7]

-

Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can have a more pronounced effect, often enhancing a molecule's ability to cross cellular membranes and the blood-brain barrier (BBB).[4][6][8]

-

Conformation: The substitution of hydrogen with fluorine can influence the conformational preferences of the piperidine ring.[9] Fluorine's preference for a gauche orientation and its involvement in electrostatic interactions can stabilize specific conformations that may be more favorable for binding to a biological target.[9][10] Studies have shown a notable preference for an axial orientation of fluorine in many fluorinated piperidine derivatives, a phenomenon driven by a combination of hyperconjugation and charge-dipole interactions.[9]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Strategically placing fluorine at metabolically labile positions can block these metabolic pathways, leading to an increased drug half-life, improved bioavailability, and potentially less frequent dosing regimens.[6][10]

-

Membrane Permeability: By increasing lipophilicity, fluorine substitution can enhance a compound's ability to permeate biological membranes, which is critical for oral absorption and distribution to target tissues, including the central nervous system.[11][12][13]

-

Binding Affinity and Selectivity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and multipolar interactions.[10] These interactions can lead to a significant increase in binding affinity and selectivity for the desired target. The conformational control exerted by fluorine can also pre-organize the molecule into a bioactive conformation, further enhancing potency.[10]

Part 2: Synthesis and Conformational Analysis of Fluorinated Piperidines

The growing importance of fluorinated piperidines in drug discovery has spurred the development of efficient synthetic methodologies to access these valuable building blocks.

2.1. Key Synthetic Strategies for Accessing Fluorinated Piperidines

While the direct fluorination of piperidines can be challenging, several robust strategies have emerged.[14]

A powerful and increasingly common approach involves the catalytic hydrogenation of readily available fluorinated pyridines.[14][15] This method allows for the stereoselective synthesis of all-cis-(multi)fluorinated piperidines.[2] Both rhodium and palladium catalysts have been successfully employed for this transformation.[2]

Deoxyfluorination reagents, such as DAST and Deoxofluor, provide a means to convert alcohols or carbonyl precursors into C-F bonds.[10] More recent advancements have enabled the gem-difluorination of alkenes, offering direct access to CF₂-substituted piperidine scaffolds.[10]

2.2. Conformational Behavior of Fluorinated Piperidines: The Axial-F Preference

A fascinating and impactful aspect of fluorinated piperidine chemistry is the often-observed preference for the fluorine atom to occupy an axial position on the ring.[9] This counterintuitive finding, given the steric bulk of fluorine compared to hydrogen, is the result of a complex interplay of electronic and steric factors.[9]

-

Hyperconjugation: An anomeric effect, involving the donation of electron density from the nitrogen lone pair into the antibonding orbital of the C-F bond (nN → σ*C-F), stabilizes the axial conformation.

-

Charge-Dipole Interactions: Electrostatic interactions between the partial positive charge on the piperidine nitrogen and the partial negative charge on the fluorine atom can also favor the axial arrangement.[9]

-

Solvation Effects: The polarity of the solvent has been shown to play a significant role in the conformational equilibrium, with more polar solvents often favoring the axial conformer.[9]

Understanding and predicting these conformational preferences is critical for rational drug design, as the three-dimensional shape of the molecule is paramount for its interaction with the target protein.[9]

Part 3: Diverse Biological Activities and Therapeutic Potential

The unique properties imparted by fluorine have led to the discovery of fluorinated piperidine compounds with a wide range of biological activities and therapeutic applications.

3.1. Central Nervous System (CNS) Activity

The ability of fluorine to enhance lipophilicity and metabolic stability makes it a particularly valuable tool for designing CNS-active drugs that can effectively cross the blood-brain barrier.[12][16]

Fluorophenyl piperidine derivatives have shown high affinity for key neurotransmitter transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). For example, the para-trifluoromethyl group in fluoxetine increases its lipophilicity and CNS penetration, enabling effective serotonin transporter binding.[10]

Fluorinated piperidines have been investigated as potent and selective ligands for various CNS receptors, including opioid receptors.[17] Structure-activity relationship (SAR) studies have demonstrated that the position and nature of fluorine substitution can profoundly impact binding affinity and selectivity for different opioid receptor subtypes.[17]

The development of drugs for neurodegenerative diseases like Alzheimer's is particularly challenging due to the need for excellent BBB penetration.[18] Fluorination is a promising strategy to achieve the desired pharmacokinetic properties for agents targeting pathways involved in these diseases.[12][18] Furthermore, the fluorine-18 isotope is widely used in Positron Emission Tomography (PET) imaging for the diagnosis and study of neurodegenerative disorders.[11][12]

3.2. Enzyme Inhibition

Fluorinated piperidines have emerged as potent and selective inhibitors of various enzymes implicated in disease.

A series of fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties have been identified as highly selective inhibitors of human carbonic anhydrase II (hCA II).[19][20][21] This selectivity is a significant finding, as it may lead to the development of drugs with fewer side effects.[21]

Recent studies have explored fluorine-substituted piperidine derivatives as potential therapeutics for diabetes mellitus and Alzheimer's disease.[22] These compounds have demonstrated notable inhibitory effects on α-glucosidase and cholinesterases, with some exhibiting significantly greater potency than the standard drug acarbose.[22] Kinetic studies have revealed both competitive and mixed-type inhibition mechanisms against these enzymes.[22]

Part 4: Case Studies and Structure-Activity Relationships (SAR)

The rational design of fluorinated piperidine compounds relies on a thorough understanding of their structure-activity relationships.

4.1. Case Study 1: Fluorinated Analogs of CNS-Active Drugs

The development of fluorinated derivatives of existing CNS drugs, such as methylphenidate (Ritalin) and bupivacaine, has demonstrated the utility of this approach.[14][23][24] The introduction of fluorine can lead to analogs with improved pharmacokinetic properties and potentially altered pharmacodynamic profiles.[23]

4.2. Case Study 2: Fluorinated Piperidines as Enzyme Inhibitors

In the context of human equilibrative nucleoside transporters (ENTs), SAR studies of fluorophenylpiperazine-containing compounds have revealed that the presence and position of the fluorine atom on the phenyl ring are essential for inhibitory activity.[25] These studies guide the optimization of lead compounds to achieve greater potency and selectivity.[25]

4.3. General Principles of SAR for Fluorinated Piperidines

-

Position of Fluorination: The specific carbon atom of the piperidine ring that is fluorinated has a profound impact on biological activity.

-

Degree of Fluorination: Mono-, di-, and trifluoromethylation can have distinct effects on a molecule's properties and its interaction with a target.

-

Stereochemistry: The relative stereochemistry of the fluorine atom and other substituents on the piperidine ring is often critical for activity.

-

Electronic Effects: The electron-withdrawing nature of fluorine can influence the reactivity and binding of other functional groups in the molecule.

Part 5: Experimental Protocols and Methodologies

To facilitate research in this area, we provide outlines of key experimental protocols.

5.1. Protocol: Synthesis of a Fluorinated Piperidine via Catalytic Hydrogenation

This protocol is based on the general method for the hydrogenation of fluoropyridines.[2][14]

Objective: To synthesize a cis-fluorinated piperidine from a corresponding fluoropyridine.

Materials:

-

Fluoropyridine substrate

-

Palladium on carbon (Pd/C) catalyst (e.g., 10 mol%)

-

Methanol (or other suitable solvent)

-

Hydrogen gas source

-

High-pressure reaction vessel (autoclave)

Procedure:

-

In a high-pressure vessel, dissolve the fluoropyridine substrate in methanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar).

-

Stir the reaction mixture at room temperature or with gentle heating for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography to yield the desired fluorinated piperidine.

Self-Validation: The identity and purity of the product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. The stereochemistry can be determined by NOESY NMR experiments.

5.2. Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀) of a fluorinated piperidine compound against a target enzyme.

Materials:

-

Target enzyme (e.g., α-glucosidase, carbonic anhydrase)

-

Substrate for the enzyme

-

Fluorinated piperidine test compound

-

Appropriate buffer solution

-

Microplate reader

-

Positive control inhibitor

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add the enzyme solution to each well.

-

Add the diluted test compound or vehicle control to the wells and pre-incubate for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The assay should include a known inhibitor as a positive control to ensure the assay is performing correctly. The Z'-factor can be calculated to assess the quality and robustness of the assay.

5.3. Protocol: Evaluation of CNS Activity (e.g., Receptor Binding Assay)

Objective: To determine the binding affinity (e.g., Kᵢ) of a fluorinated piperidine compound for a specific CNS receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., serotonin transporter)

-

Radiolabeled ligand specific for the receptor

-

Fluorinated piperidine test compound

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In test tubes, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kₔ), and the diluted test compound or vehicle.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Calculate the percentage of inhibition of specific binding for each concentration of the test compound.

-

Determine the IC₅₀ value from a dose-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Self-Validation: Saturation binding experiments with the radioligand should be performed to determine its Kₔ and Bₘₐₓ. Known reference compounds should be included to validate the assay.

Part 6: Future Perspectives and Conclusion

The strategic incorporation of fluorine into piperidine-containing molecules will undoubtedly continue to be a fruitful area of research in drug discovery.[11] Advances in synthetic methodologies are making a wider array of novel fluorinated piperidine scaffolds accessible for biological evaluation.[15] The interplay between computational chemistry and experimental studies will be crucial for predicting the effects of fluorination on molecular properties and for designing compounds with improved therapeutic profiles.[9] As our understanding of the subtle yet profound influence of fluorine deepens, we can expect the emergence of a new generation of fluorinated piperidine-based drugs with enhanced efficacy, safety, and pharmacokinetic properties, addressing a wide range of unmet medical needs.

Part 7: References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.

-

Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Nicolas, C. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.

-

The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide. (2025). Benchchem.

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (n.d.). NIH.

-

Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Nicolas, C. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.

-

Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024). PubMed.

-

Le Darz, A., Mingot, A., Bouazza, F., Castelli, U., Karam, O., Tanc, M., Supuran, C. T., & Thibaudeau, S. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 737-45.

-

Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate.

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.

-

Chemists develop new synthesis method for producing fluorinated piperidines. (2019). Uni Münster.

-

Le Darz, A., Mingot, A., Bouazza, F., Castelli, U., Karam, O., Tanc, M., Supuran, C. T., & Thibaudeau, S. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5).

-

Le Darz, A., Mingot, A., Bouazza, F., Castelli, U., Karam, O., Tanc, M., Supuran, C. T., & Thibaudeau, S. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5).

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (n.d.). PubMed.

-

The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Pharmacological Implications and Experiment. (2025). Benchchem.

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Publications.

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). NIH.

-

Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. (n.d.). ResearchGate.

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

-

Biological Active Fluorobenzoates of Piperidine Range. (n.d.). ResearchGate.

-

Structure--activity relationship of quinolones. (n.d.). PubMed.

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2025). ResearchGate.

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (2015). PubMed.

-

Pharmaceutical applications of organofluorine compounds. (n.d.). ResearchGate.

-

Biologically Active Organofluorine Compounds. (n.d.). SciSpace.

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ResearchGate.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

-

Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate.

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

The Strategic Incorporation of the 2,2,2-Trifluoroethyl Moiety: A Technical Guide for Discovery and Development

Abstract The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their physicochemical and pharmacological properties. Among the array of fluorinated motifs, the 2,2,2-trifluoroethyl group (–CH₂CF₃) has emerged as a uniquely valuable substituent, particularly for the modification of amine-containing compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and development of trifluoroethylated amines. It delves into the fundamental physicochemical impacts of this moiety, details robust synthetic methodologies for its incorporation, presents case studies of its successful application in approved and investigational drugs, and offers field-proven insights to guide experimental design and decision-making.

The Ascendancy of Fluorine in Drug Design

The Unique Properties of Fluorine

The element fluorine possesses a combination of properties that make it highly attractive for drug design: high electronegativity, a small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the ability to form strong carbon-fluorine (C-F) bonds (bond dissociation energy of ~485 kJ/mol).[1][2][3] These characteristics allow fluorine to serve as a bioisostere for hydrogen or a hydroxyl group, subtly altering electronic properties without significant steric penalty.[1][3] Its incorporation can modulate acidity/basicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[3][4]

Beyond Monofluorination: The Strategic Value of the Trifluoroethyl Group

While single fluorine substitutions are powerful, the introduction of polyfluorinated groups like trifluoromethyl (–CF₃) and trifluoroethyl (–CH₂CF₃) offers a more profound and often multifaceted impact on molecular properties. The trifluoromethyl group, for instance, is known to increase lipophilicity and metabolic stability.[2] The 2,2,2-trifluoroethyl group, the focus of this guide, provides a distinct set of advantages. It combines the strong inductive electron-withdrawing effect of the terminal –CF₃ with a flexible ethyl linker, allowing for precise tuning of amine basicity while influencing lipophilicity, metabolic stability, and conformational preference in ways that are distinct from a simple –CF₃ group.[5][6]

Physicochemical and Pharmacokinetic Impact of N-Trifluoroethylation

The introduction of a 2,2,2-trifluoroethyl group onto a nitrogen atom instigates a cascade of changes in the molecule's fundamental properties, which are critical for its journey from a chemical entity to a therapeutic agent.

Modulation of Basicity (pKa)

The primary and most predictable effect of N-trifluoroethylation is a significant reduction in the basicity of the amine. The three fluorine atoms exert a powerful electron-withdrawing inductive effect through the ethyl spacer, decreasing the electron density on the nitrogen atom. This makes the lone pair of electrons less available for protonation, resulting in a lower pKa value. For example, incorporating a trifluoromethyl substituent adjacent to an amine can shift its pKa value towards those of amides.[5] This modulation is a critical tool in drug design for several reasons:

-

Reducing Off-Target Effects: Many undesired side effects, such as hERG channel inhibition, are linked to high amine basicity. Lowering the pKa can mitigate these risks.

-

Optimizing Solubility and Permeability: Fine-tuning the pKa affects the ionization state of a molecule at physiological pH (around 7.4). By controlling the ratio of charged to uncharged species, chemists can optimize the balance between aqueous solubility (favoring the charged form) and membrane permeability (favoring the neutral form) to enhance bioavailability.[4]

-

Mimicking Amide Bonds: The lowered basicity allows the trifluoroethyl amine moiety to act as a versatile, hydrolysis-resistant bioisostere of an amide bond.[5][7] This is particularly valuable in designing protease inhibitors, where the tetrahedral geometry of the trifluoroethyl amine can mimic the proteolytic transition state.[5]

Lipophilicity and Membrane Permeability

The impact of fluorination on lipophilicity (logP) is complex. While aliphatic fluorination often reduces lipophilicity, the incorporation of polyfluorinated groups like perfluoroalkyl chains typically increases it.[8][9] The trifluoroethyl group is interesting in this regard; it can increase lipophilicity, which may improve membrane permeability and target engagement within hydrophobic pockets.[2][4] Furthermore, the C-F bond is highly polarized, and while not a classical hydrogen bond acceptor, it can participate in favorable dipole-dipole and orthogonal multipolar interactions with biological targets.[3]

Metabolic Stability

A major advantage of the trifluoroethyl group is its ability to enhance metabolic stability. The strong C-F bonds are resistant to enzymatic cleavage.[2][3] More importantly, the ethyl group attached to the amine is "deactivated" towards oxidative metabolism. Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism, often hydroxylate the α-carbon of N-alkyl groups, leading to N-dealkylation. The electron-withdrawing trifluoromethyl group makes this oxidation process significantly less favorable, protecting the amine from rapid metabolic breakdown and prolonging the drug's half-life.[3][10] This strategy of "metabolic shunting" is a key driver for the use of this moiety.[3]

Data Summary: Amine vs. N-Trifluoroethylated Amine

The following table summarizes the typical qualitative changes observed upon N-trifluoroethylation of a generic primary or secondary amine.

| Property | Typical Parent Amine | N-Trifluoroethylated Analogue | Rationale & Significance |

| Basicity (pKa) | High (e.g., 9-11) | Significantly Lower (e.g., 5-7) | Strong inductive effect from the CF₃ group reduces nitrogen electron density.[3][5] |

| Metabolic Stability | Susceptible to N-dealkylation | Significantly Increased | Deactivation of the α-carbon to CYP-mediated oxidation.[3][10] |

| Lipophilicity (logP) | Varies | Generally Increased | The CF₃ group is more lipophilic than CH₃.[2][9] |

| Bioisosterism | Basic Amine | Hydrolysis-resistant amide mimic | Lowered pKa and tetrahedral geometry mimic the transition state of amide hydrolysis.[5][7] |

Synthetic Strategies for Preparing Trifluoroethylated Amines

The selection of a synthetic route depends on the complexity of the target molecule, the availability of starting materials, and functional group tolerance. The main strategies can be broadly categorized as direct N-trifluoroethylation or building block approaches.

Direct N-Trifluoroethylation of Amines

This is a classical and direct approach where a primary or secondary amine acts as a nucleophile, displacing a leaving group from a trifluoroethyl source. Highly reactive electrophiles like 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) are particularly effective.[11][12][13] This method is straightforward but requires a robust amine nucleophile and conditions that avoid side reactions.

dot

Caption: General workflow for direct alkylation.

Experimental Protocol 1: N-Trifluoroethylation using 2,2,2-Trifluoroethyl Triflate This protocol is a representative example based on methodologies described in the literature.[14]

-